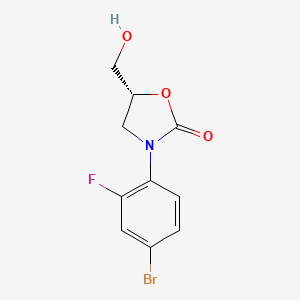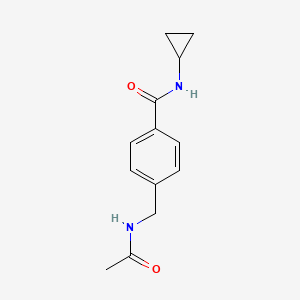
4-(acetamidomethyl)-N-cyclopropylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Acetamidomethyl)-N-cyclopropylbenzamide is an organic compound with a complex structure that includes an acetamidomethyl group and a cyclopropyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(acetamidomethyl)-N-cyclopropylbenzamide typically involves multiple steps. One common method starts with the acylation of benzylamine to form N-cyclopropylbenzamide. This intermediate is then subjected to a Mannich reaction with formaldehyde and acetamide to introduce the acetamidomethyl group.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 4-(Acetamidomethyl)-N-cyclopropylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines.
科学研究应用
4-(Acetamidomethyl)-N-cyclopropylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(acetamidomethyl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The acetamidomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
- 4-(Acetamidomethyl)benzoate
- N-cyclopropylbenzamide
- 4-(Acetamidomethyl)-N-methylbenzamide
Comparison: Compared to similar compounds, 4-(acetamidomethyl)-N-cyclopropylbenzamide is unique due to the presence of both the acetamidomethyl and cyclopropyl groups. This combination provides distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC 名称 |
4-(acetamidomethyl)-N-cyclopropylbenzamide |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-8-10-2-4-11(5-3-10)13(17)15-12-6-7-12/h2-5,12H,6-8H2,1H3,(H,14,16)(H,15,17) |
InChI 键 |
WJWNZEAMSWPONQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)NC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-chloropropan-1-one](/img/structure/B14892076.png)

![N-[10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14892085.png)

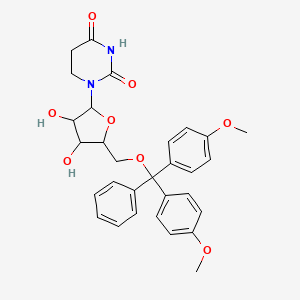
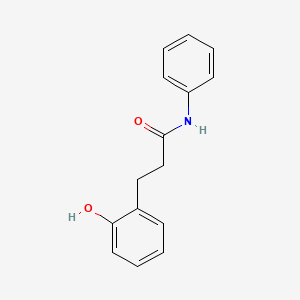
![2-Methoxy-6-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14892103.png)
![(1E)-1-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B14892111.png)
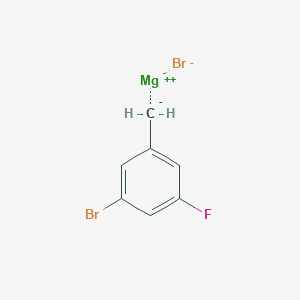
![6-Methoxy-2-azaspiro[3.4]octane](/img/structure/B14892134.png)
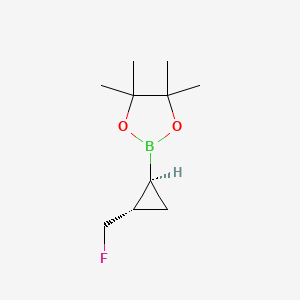
![4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14892145.png)

